7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. The 7-position is substituted with a 4-(2,5-dimethylpyrrole)phenyl group, which introduces steric bulk and electronic modulation due to the pyrrole ring’s electron-rich nature.
Properties
IUPAC Name |
7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-12-3-4-13(2)21(12)15-7-5-14(6-8-15)16-9-10-18-17-19-11-20-22(16)17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNBMLQJZCQHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit action against dhfr and enoyl acp reductase enzymes.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
It is suggested that the compound may influence the production of monoclonal antibodies in chinese hamster ovary cells.
Pharmacokinetics
It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.
Result of Action
The molecular and cellular effects of 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine’s action include the suppression of cell growth, an increase in the cell-specific glucose uptake rate, and an increase in the amount of intracellular adenosine triphosphate during monoclonal antibody production.
Biochemical Analysis
Biochemical Properties
The compound 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with enzymes such as enoyl ACP reductase and DHFR. These interactions suggest that the compound may play a role in the inhibition of these enzymes, potentially affecting biochemical reactions within the cell.
Cellular Effects
In cellular contexts, this compound has been observed to influence cell function. For instance, it has been associated with increased monoclonal antibody production in Chinese hamster ovary cells. This suggests that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For example, it has been found to bind to the active sites of dihydrofolate reductase and enoyl ACP reductase. This binding can lead to enzyme inhibition or activation, and changes in gene expression.
Biological Activity
7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 315.36 g/mol. The compound exhibits a solid physical form and has a purity of 90% as per commercial sources .
Anticancer Properties
Research indicates that derivatives of triazolo[1,5-a]pyrimidines demonstrate significant anticancer activity. A study highlighted that related compounds showed excellent cytotoxic effects against various human cancer cell lines while maintaining selectivity towards normal cells. Mechanistic investigations revealed that these compounds could induce apoptosis through mitochondrial pathways and cause cell cycle arrest at the G2/M phase .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | EC109 (esophageal cancer) | 10 | G2/M arrest and apoptosis |
| Compound B | HeLa (cervical cancer) | 15 | Mitochondrial pathway activation |
| Compound C | A549 (lung cancer) | 12 | Caspase activation |
Immunomodulatory Effects
Another significant aspect of the compound's biological activity is its effect on monoclonal antibody production. A study demonstrated that a related compound enhanced the production of monoclonal antibodies by increasing cell-specific glucose uptake and ATP levels in rCHO cells. This suggests potential applications in biopharmaceutical manufacturing .
Case Study: Monoclonal Antibody Production
- Objective : To evaluate the impact of this compound on mAb production.
- Method : rCHO cells were cultured with varying concentrations of the compound.
- Results : The final mAb concentration reached 1098 mg/L in treated cultures compared to 732 mg/L in controls.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the 2,5-dimethylpyrrole moiety significantly enhances the biological activity of the compound. The SAR analysis revealed that modifications to this structure can lead to variations in potency and selectivity against different biological targets .
Table 2: Structure-Activity Relationship Findings
| Structural Component | Activity Level | Notes |
|---|---|---|
| 2,5-Dimethylpyrrole | High | Essential for enhancing cell-specific productivity |
| Pyrrole Derivatives | Low | Generally less active compared to dimethyl derivatives |
Scientific Research Applications
7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a specialty chemical compound with the molecular formula . It has a CAS number of 720695-67-0 and several synonyms, including 865658-62-4, 7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine, and 2,5-dimethyl-1-(4-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-1H-pyrrole .
Potential Applications
While the search results do not provide specific applications of this compound, they do highlight the uses of related compounds and chemical structures, suggesting potential research avenues:
- Synthesis of related compounds The pyrrole derivatives can be utilized for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .
- Monoclonal Antibody Production 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, a compound containing a 2,5-dimethylpyrrole structure, can stimulate monoclonal antibody (mAb) production in cell cultures . It improves mAb production by increasing cell-specific productivity, suppressing cell growth, and increasing the cell-specific glucose uptake rate, as well as the amount of intracellular adenosine triphosphate (ATP) .
- Control of N-Glycan Profile The same compound can also affect the N-glycan profile, which is a critical quality attribute of therapeutic monoclonal antibodies . It suppresses galactosylation on a monoclonal antibody, suggesting it could be used to control the level of galactosylation for N-linked glycans .
- Antiproliferative Activity 1,2,5-Oxadiazoles containing a pyrrole group at position 3 exhibit antiproliferative activity in the sea urchin embryo model and in cultured human cancer cell lines .
- Antiparasitic activity Four 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine first-row transition complexes (Cu, Co, Ni, Zn) have been studied for the first time in vitro .
Structure-Activity Relationship
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at the 7-Position
The 7-position substituent significantly influences physicochemical and biological properties. Key comparisons include:
Key Observations :
Physicochemical Properties
Limited data exists for the target compound, but analogues suggest trends:
Notes:
- The dimethylpyrrole group in the target compound likely reduces solubility compared to methoxy derivatives but enhances membrane permeability .
Antitumor Activity
- Trimethoxyphenyl derivatives : Exhibit IC50 values <1 μM in tubulin polymerization assays, attributed to methoxy groups mimicking colchicine’s binding .
- Trifluoromethyl derivatives : Show potent activity against MCF-7 breast cancer cells (IC50 = 0.8 μM) due to metabolic stability .
- Target Compound : Predicted activity via pyrrole-mediated DNA intercalation or kinase inhibition, though experimental validation is needed .
Anticonvulsant Activity
- 4-Chloro and 4-bromophenyl derivatives : ED50 values of 30–50 mg/kg in rodent models, linked to GABA modulation .
Herbicidal Activity
- Sulfonamide derivatives (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides): Inhibit acetolactate synthase (ALS) at 10–100 ppm, useful in crop protection .
Q & A
Basic Research Questions
Q. What are efficient synthetic protocols for 7-aryl-substituted [1,2,4]triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : A common approach involves multi-component reactions (MCRs) using aldehydes, aminotriazoles, and ketones. For example, fusion of 3-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under solvent-free conditions yields 4,7-dihydro derivatives (e.g., 85% yield for 7-(4-chlorophenyl) analogs) . Alternative methods employ ionic liquids like [BMIM][BF₄] to improve regioselectivity and reduce reaction time .
- Key Considerations : Solvent choice (e.g., ethanol/water mixtures vs. molten-state reagents) impacts yield and safety due to reagent toxicity (e.g., TMDP) .
Q. How can structural characterization of triazolopyrimidine derivatives be optimized?
- Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ ~7.3–8.5 ppm for aromatic protons, δ ~160–170 ppm for triazole C=N) with ESI-HRMS for molecular ion confirmation. For example, 7-(4-bromophenyl) derivatives show distinct coupling patterns in NMR and HRMS m/z 353.02 (calc. 353.03) .
- Data Validation : Cross-reference experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities in regiochemistry .
Q. What bioassays are suitable for preliminary evaluation of triazolopyrimidine bioactivity?
- Methodological Answer :
- Herbicidal activity : Screen against Brassica campestris (rape) and Echinochloa crusgalli (barnyardgrass) at 50–100 ppm. For example, 5,7-dimethyl analogs show >80% inhibition at 100 ppm .
- Antifungal activity : Test against Rhizoctonia solani using in vivo assays (200 ppm) and compare to Carbendazim as a positive control .
Advanced Research Questions
Q. How do substituents at the 5- and 7-positions influence electronic properties and bioactivity?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂ at 7-position) increase electrophilicity, enhancing herbicidal activity. Conversely, alkoxy groups (e.g., -OCH₃) improve solubility but reduce antifungal potency .
- Structure-Activity Relationship (SAR) : Use Hammett σ constants to correlate substituent electronic effects with IC₅₀ values. For example, a σ value of +0.78 for -CF₃ correlates with 5× higher activity against tumor cell lines .
Q. What computational strategies predict triazolopyrimidine reactivity and binding modes?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., 1,2,4-triazole vs. pyrimidine ring protonation) .
- Molecular Docking : Simulate interactions with fungal cytochrome P450 (CYP51) using AutoDock Vina. For example, 7-isobutyl derivatives show stronger H-bonding with Thr318 than 5-methyl analogs .
Q. How can regioselectivity challenges in triazolopyrimidine synthesis be resolved?
- Methodological Answer :
- Regiocontrol : Use directing groups (e.g., -NH₂ on triazole) to favor 7-aryl substitution. For example, 5-amino-7-phenyl derivatives form exclusively under acidic conditions .
- Catalytic Systems : Employ Cu(I) catalysts to suppress side reactions (e.g., dimerization) in Ullmann-type couplings for 2-thioether derivatives .
Contradictions and Resolutions
- Synthetic Yield Discrepancies : reports 85% yield using DMF fusion , while notes lower yields (60–70%) with ethanol/water due to piperidine scarcity . Resolution: Optimize solvent systems and reagent purity.
- Bioactivity Variability : 7-Alkoxy derivatives show high herbicidal but low antifungal activity . Resolution: Modify substituents to balance lipophilicity and H-bonding capacity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
